4-Bromobenzaldehyde
Overview
Description
4-Bromobenzaldehyde, also known as p-bromobenzaldehyde, is an isomer of bromobenzaldehyde . It is a white solid with an almond-like odor .
Synthesis Analysis
4-Bromobenzaldehyde can be prepared in the laboratory in two steps starting from 4-bromotoluene . In the first step, two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide . In the second step, the dibrominated methyl group is hydrolyzed with calcium carbonate, then steam distilled to collect 4-bromobenzaldehyde .Molecular Structure Analysis
The molecular formula of 4-Bromobenzaldehyde is C7H5BrO . Its molecular weight is 185.02 g/mol . The IUPAC Standard InChI is InChI=1S/C7H5BrO/c8-7-3-1-6 (5-9)2-4-7/h1-5H .Chemical Reactions Analysis
The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .Physical And Chemical Properties Analysis
4-Bromobenzaldehyde is a white crystalline solid . It has a melting point of 57 °C and a boiling point of 255–258 °C .Scientific Research Applications
Organic Synthesis
4-Bromobenzaldehyde is widely utilized as an intermediate in organic synthesis . It displays reactivity characteristic of benzaldehyde and an aryl bromide .
Preparation of Agrochemicals
It serves as an intermediate for the preparation of various agrochemicals . The bromoaryl group in 4-Bromobenzaldehyde allows it to participate in various cross-coupling reactions .
Pharmaceutical Applications
4-Bromobenzaldehyde is used in the pharmaceutical industry for the synthesis of various drugs . Its bromoaryl group enables it to undergo various cross-coupling reactions, which are often used in drug synthesis .
Preparation of Dyes
This compound is also used in the synthesis of dyes . The presence of the bromoaryl group makes it a suitable candidate for various coupling reactions used in dye synthesis .
Materials Science
In the field of materials science, 4-Bromobenzaldehyde is used as a reagent in the creation of diverse compounds .
PVC Photostability
4-Bromobenzaldehyde reacts with sulfamethoxazole to prepare Schiff’s base, 4-[(4-Bromo-benzylidene)-amino]-N-(5-methyl-isoxazol-3-yl)-benzene sulfonamide, which can be used for the photostability of polyvinyl chloride (PVC) .
Arylation of Ethylenedioxythiophenes
It plays an important role in palladium-catalyzed mono- and bis-arylation of 3,4-(ethylenedioxy)thiophenes .
Cross-Coupling Studies
4-Bromobenzaldehyde is employed in cross-coupling studies with potassium vinyltrifluoroborate .
Mechanism of Action
Target of Action
4-Bromobenzaldehyde is an organobromine compound with the formula BrC6H4CHO . It displays reactivity characteristic of benzaldehyde and an aryl bromide
Mode of Action
4-Bromobenzaldehyde participates in various cross-coupling reactions due to the presence of the bromoaryl group . For instance, in a Suzuki coupling, it can react with other compounds . In a Sonogashira coupling, it couples with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, a precursor to 4-ethynylbenzaldehyde .
Pharmacokinetics
Its physical properties such as its boiling point (255–258 °c) and melting point (57 °c) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
Its reactivity and participation in various cross-coupling reactions suggest that it may have a range of effects at the molecular and cellular levels .
Action Environment
Its physical properties such as its boiling point and melting point suggest that temperature may play a role in its stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYZBQLXDKPBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061534 | |
Record name | Benzaldehyde, 4-bromo- | |
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Molecular Weight |
185.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | 4-Bromobenzaldehyde | |
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Product Name |
4-Bromobenzaldehyde | |
CAS RN |
1122-91-4 | |
Record name | 4-Bromobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Bromobenzaldehyde | |
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Record name | 4-Bromobenzaldehyde | |
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Record name | Benzaldehyde, 4-bromo- | |
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Record name | Benzaldehyde, 4-bromo- | |
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Record name | 4-bromobenzaldehyde | |
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Record name | 4-BROMOBENZALDEHYDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Bromobenzaldehyde?
A1: 4-Bromobenzaldehyde has a molecular formula of C7H5BrO and a molecular weight of 185.03 g/mol.
Q2: What are the key spectroscopic characteristics of 4-Bromobenzaldehyde?
A2: 4-Bromobenzaldehyde exhibits characteristic spectroscopic peaks:
- IR: Strong carbonyl (C=O) stretching band around 1700 cm-1. []
- 1H NMR: Aldehydic proton singlet around 10 ppm, aromatic protons in the 7-8 ppm region. []
- 13C NMR: Carbonyl carbon around 190 ppm, aromatic carbons in the 120-140 ppm region. []
Q3: Is 4-Bromobenzaldehyde compatible with common organic solvents?
A: Yes, 4-Bromobenzaldehyde readily dissolves in typical organic solvents like tetrahydrofuran (THF), dichloromethane, chloroform, and toluene. [, , , , , ]
Q4: Can 4-Bromobenzaldehyde act as a substrate in metal-catalyzed coupling reactions?
A: Absolutely, the bromine atom in 4-Bromobenzaldehyde facilitates participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [, ] This allows the formation of various biaryl compounds, important building blocks for pharmaceuticals, agrochemicals, and materials.
Q5: What other reactions commonly utilize 4-Bromobenzaldehyde?
A5: 4-Bromobenzaldehyde serves as a versatile starting material for various reactions, including:
- Wittig Reactions: Reacts with phosphonium ylides to yield substituted styrenes. []
- Condensation Reactions: Condenses with amines to form Schiff bases, exhibiting potential biological activities. [, , ]
- Cyclization Reactions: Participates in the synthesis of heterocycles like imidazoles, triazoles, and tetrahydroisoquinolines. [, , ]
Q6: Have computational studies been conducted on 4-Bromobenzaldehyde and its derivatives?
A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure, optical properties, and reactivity of 4-Bromobenzaldehyde derivatives. [, , ]
Q7: How does the bromine atom in 4-Bromobenzaldehyde influence its reactivity and biological activity?
A: The electron-withdrawing bromine atom modulates the reactivity of the aldehyde group. This influences its participation in reactions like nucleophilic additions and metal-catalyzed couplings. In biological contexts, the bromine atom can impact the compound's binding affinity and activity at specific targets. [, ]
Q8: Has 4-Bromobenzaldehyde been studied for its potential pharmacological activity?
A: While 4-Bromobenzaldehyde itself is not widely explored for direct pharmacological applications, its derivatives, particularly semicarbazones, have shown promising results. For instance, the compound 4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone (EGA) demonstrates inhibitory effects on the endosomal trafficking of various bacterial toxins and viruses. [, ]
Q9: What safety considerations should be taken when handling 4-Bromobenzaldehyde?
A: As with all chemicals, standard laboratory safety practices apply. 4-Bromobenzaldehyde should be handled with gloves and eye protection in a well-ventilated area. []
Q10: What is the environmental fate of 4-Bromobenzaldehyde?
A: Limited data is available on the environmental degradation of 4-Bromobenzaldehyde. [] It is recommended to dispose of the compound and its waste according to local regulations.
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